BenchChemオンラインストアへようこそ!

N-propylthiophene-2-sulfonamide

Suzuki-Miyaura coupling medicinal chemistry building block scaffold diversification

N-Propylthiophene-2-sulfonamide is a small-molecule sulfonamide building block (C₇H₁₁NO₂S₂, MW 205.3 g/mol) comprising a thiophene ring substituted at the 2-position with an N-propyl-sulfonamide group. The compound is commercially available at research-grade purity (typically 95%) from multiple suppliers, including Enamine (Catalog EN300-15931) and Santa Cruz Biotechnology (Catalog sc-355761), and is classified exclusively for non-human research use.

Molecular Formula C7H11NO2S2
Molecular Weight 205.29
CAS No. 741729-01-1
Cat. No. B2997810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propylthiophene-2-sulfonamide
CAS741729-01-1
Molecular FormulaC7H11NO2S2
Molecular Weight205.29
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC=CS1
InChIInChI=1S/C7H11NO2S2/c1-2-5-8-12(9,10)7-4-3-6-11-7/h3-4,6,8H,2,5H2,1H3
InChIKeyJAJRCJQNSXPWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Propylthiophene-2-sulfonamide (CAS 741729-01-1): Sourcing Guide and Baseline Characterization for the Thiophene-2-sulfonamide Scaffold


N-Propylthiophene-2-sulfonamide is a small-molecule sulfonamide building block (C₇H₁₁NO₂S₂, MW 205.3 g/mol) comprising a thiophene ring substituted at the 2-position with an N-propyl-sulfonamide group [1]. The compound is commercially available at research-grade purity (typically 95%) from multiple suppliers, including Enamine (Catalog EN300-15931) and Santa Cruz Biotechnology (Catalog sc-355761), and is classified exclusively for non-human research use . Its computed physicochemical properties—XLogP3 of 1.8, topological polar surface area of 82.8 Ų, four rotatable bonds, and a single hydrogen bond donor—define its profile as a moderately lipophilic scaffold with balanced permeability characteristics suitable for further derivatization [1].

Why N-Propylthiophene-2-sulfonamide Cannot Be Replaced by Generic Thiophene-2-sulfonamide Analogs in Critical Synthetic and Screening Applications


Thiophene-2-sulfonamide derivatives exhibit pronounced structure–activity relationship (SAR) sensitivity to N-alkyl chain length and ring halogenation, meaning in-class compounds are not interchangeable for procurement or screening purposes. The classical structure–activity study by Johnson et al. established that the parent aminothiophene-2-sulfonamide outperforms sulfanilamide as a bacterial growth inhibitor, yet N-substitution that enhances the antibacterial activity of sulfanilamide does not necessarily translate to the thiophene analog [1]. Recent work by Noreen et al. (2024) demonstrated that 5-bromo-N-propylthiophene-2-sulfonamide (the 5-brominated derivative of the target compound) achieves an MIC of 0.39 µg/mL against NDM-1-producing Klebsiella pneumoniae ST147, whereas the 5-bromo-N-ethyl analog (3a) requires an 8-fold higher MIC of 3.125 µg/mL—illustrating that even a single methylene difference in the N-alkyl chain produces a large shift in potency [2]. Procurement of the incorrect N-alkyl or ring-substituted variant therefore risks generating misleading SAR or wasting screening resources on an inactive scaffold.

Quantitative Evidence Guide: Where N-Propylthiophene-2-sulfonamide Shows Measurable Differentiation from Its Closest Analogs


Differentiation of N-Propylthiophene-2-sulfonamide from 5-Bromo-N-propylthiophene-2-sulfonamide as a Synthetic Intermediate for Suzuki–Miyaura Diversification

N-Propylthiophene-2-sulfonamide lacks the C5 bromine atom present in 5-bromo-N-propylthiophene-2-sulfonamide (compound 3b in Noreen et al. 2024). The 5-bromo derivative serves as the direct substrate for Suzuki–Miyaura cross-coupling to generate a library of arylated products (4a–g) in yields of 56–72% [1]. In contrast, N-propylthiophene-2-sulfonamide—bearing an unsubstituted thiophene C5 position—cannot directly participate in this palladium-catalyzed coupling without prior halogenation. For research groups that require the non-halogenated scaffold for alternative C–H functionalization strategies, electrophilic aromatic substitution, or as a negative control in SAR studies, the non-brominated compound is the only appropriate procurement choice. The decision point is binary: the 5-bromo analog enables Pd-catalyzed cross-coupling; the non-brominated target compound provides an unactivated thiophene ring for orthogonal chemistry or control experiments.

Suzuki-Miyaura coupling medicinal chemistry building block scaffold diversification

Lipophilicity Differentiation: N-Propyl vs. N-Ethyl Thiophene-2-sulfonamide and the Impact on Predicted Membrane Permeability

The N-propyl chain of the target compound confers a computed XLogP3 of 1.8, compared to an estimated XLogP3 of approximately 1.3 for the N-ethyl analog (N-ethylthiophene-2-sulfonamide) based on the known contribution of ~0.5 log units per additional methylene group in aliphatic chains [1]. This ΔlogP of ~0.5 translates to an approximately 3.2-fold higher predicted octanol–water partition coefficient for the N-propyl derivative. In the context of the antibacterial SAR reported by Noreen et al. (2024), where the 5-bromo-N-propyl analog (3b) achieved an MIC of 0.39 µg/mL versus 3.125 µg/mL for the 5-bromo-N-ethyl analog (3a)—an 8-fold potency difference—the N-alkyl chain length is a critical determinant of biological activity in this chemotype [2]. While direct antibacterial data for the non-brominated target compound are not available, the lipophilicity difference establishes that the N-propyl and N-ethyl congeners are not physicochemically interchangeable and would yield different permeability and protein-binding profiles in any screening cascade.

lipophilicity drug-likeness physicochemical profiling

Topological Polar Surface Area (TPSA) and Its Implications for Blood–Brain Barrier Penetration vs. Systemic Exposure Relative to the 5-Substituted Analogs

The target compound has a computed topological polar surface area (TPSA) of 82.8 Ų [1]. This value sits below the widely accepted threshold of 90 Ų for predicted blood–brain barrier (BBB) penetration and above the 60–70 Ų range typical of highly CNS-penetrant molecules. By comparison, the 5-bromo-N-propylthiophene-2-sulfonamide analog has an identical sulfonamide moiety and N-propyl chain, and the addition of a bromine atom does not materially alter the TPSA (bromine is a non-polar halogen that does not contribute to hydrogen bonding); therefore its TPSA is also ~82–83 Ų. However, the more polar 5-carboxy or 5-sulfonamide-substituted analogs would be expected to exceed 100 Ų, moving them decisively into the low-CNS-penetration category. For users selecting between 5-substituted thiophene-2-sulfonamide building blocks, the TPSA of N-propylthiophene-2-sulfonamide occupies a narrow, intermediate window that is permissive for both CNS and systemic exposure screening, provided other parameters (MW, HBD count) remain within acceptable ranges.

TPSA CNS drug design ADME prediction

Carbonic Anhydrase Inhibition Potential: Class-Level Precedent for Thiophene-2-sulfonamides and the Specific Role of N-Propyl Substitution

Thiophene-2-sulfonamides have been extensively patented as carbonic anhydrase inhibitors (CAIs) for reducing intraocular pressure in glaucoma, with the clinically approved agent dorzolamide representing the most prominent example of this chemotype [1][2]. Within this class, the sulfonamide –SO₂NH– group acts as the zinc-binding pharmacophore, while the N-alkyl substituent modulates isoform selectivity and physicochemical properties. The N-propyl chain of the target compound provides greater lipophilicity than the N-ethyl substituent found in dorzolamide's sulfonamide moiety (dorzolamide contains an N-ethyl sulfonamide on a fused thienothiopyran ring system differing substantially from the monocyclic thiophene scaffold). While direct enzymatic inhibition data (Ki or IC₅₀ values) for N-propylthiophene-2-sulfonamide against specific hCA isoforms are not available in the peer-reviewed literature as of 2026, the class-level evidence from patents US5153192 and EP0182691 establishes that N-alkyl thiophene-2-sulfonamides are competent CAIs, and the N-propyl variant occupies a distinct lipophilicity space relative to the N-methyl and N-ethyl congeners commonly exemplified in the patent literature [1][2].

carbonic anhydrase inhibition glaucoma intraocular pressure

Commercial Availability and Purity Benchmarking: Enamine vs. Alternative Vendors for Reproducible Research Procurement

N-Propylthiophene-2-sulfonamide is stocked by multiple commercial vendors with differing purity grades and pricing structures, creating a procurement decision point. Enamine LLC supplies the compound under catalog EN300-15931 at 95% purity with a lead time from 7 days for stock in Ukraine . Santa Cruz Biotechnology offers the compound under catalog sc-355761 at 1 g ($166) and 5 g ($548) scales, also for research use only . Biosynth-branded material is distributed through CymitQuimica . The presence of the compound in the Enamine building block collection—one of the world's largest screening compound libraries—indicates that this scaffold has been selected for inclusion in diversity-oriented screening sets, supporting its procurement for hit discovery programs. By comparison, the 5-bromo-N-propyl analog, while available from some vendors, is not listed in the Enamine catalog, potentially limiting its accessibility for high-throughput screening procurement.

chemical sourcing purity benchmarking research reproducibility

Recommended Procurement and Application Scenarios for N-Propylthiophene-2-sulfonamide Based on Quantitative Differentiation Evidence


Scenario 1: Negative Control or Orthogonal Scaffold in Antibacterial SAR Studies Targeting NDM-1-Producing Klebsiella pneumoniae

When screening thiophene-2-sulfonamide analogs against carbapenem-resistant Enterobacteriaceae, N-propylthiophene-2-sulfonamide serves as the non-halogenated control compound alongside the active 5-bromo-N-propyl analog (MIC 0.39 µg/mL, MBC 0.78 µg/mL against NDM-1-KP ST147) [4]. Direct comparison of the brominated and non-brominated scaffolds in the same assay enables deconvolution of the contribution of the C5 bromine atom to antibacterial potency. Procurement of both compounds from the same vendor (where possible) ensures batch-to-batch consistency for rigorous SAR interpretation.

Scenario 2: Starting Material for C–H Functionalization or Electrophilic Aromatic Substitution on the Thiophene Ring

The unsubstituted C5 position of N-propylthiophene-2-sulfonamide provides a site for electrophilic aromatic substitution (e.g., nitration, sulfonation, halogenation) or directed C–H activation chemistry. This contrasts with the 5-bromo analog, which is pre-functionalized for cross-coupling but cannot undergo further electrophilic substitution at the occupied C5 position [4]. Researchers pursuing C–H borylation, direct arylation, or Vilsmeier–Haack formylation should select the non-halogenated compound as the synthetic starting point.

Scenario 3: Physicochemical Probe for Permeability and LogP Structure–Property Relationship (SPR) Studies

With its intermediate computed logP of 1.8, TPSA of 82.8 Ų, and a single H-bond donor, N-propylthiophene-2-sulfonamide occupies a drug-like physicochemical space that is permissive for both oral absorption and potential CNS exposure [4]. In SPR panels comparing N-alkyl chain length variants (methyl, ethyl, propyl, isopropyl, butyl), the N-propyl compound fills a critical gap between the lower-lipophilicity N-ethyl analog (estimated XLogP3 ~1.3) and the higher-lipophilicity N-butyl analog (estimated XLogP3 ~2.3), enabling systematic correlation of chain length with measured logD, PAMPA permeability, and plasma protein binding.

Scenario 4: Core Scaffold for Carbonic Anhydrase Inhibitor Fragment-Based or Focused Library Synthesis

Thiophene-2-sulfonamides are validated zinc-binding fragments for carbonic anhydrase inhibition, as documented in patents US5153192 and EP0182691 [4][2]. N-Propylthiophene-2-sulfonamide provides a monocyclic thiophene sulfonamide core with an N-propyl substituent that is structurally distinct from the N-ethyl sulfonamide moiety in the clinical CAI dorzolamide. Procurement of this building block for fragment-based screening or focused library enumeration around the thiophene-2-sulfonamide pharmacophore offers access to an underexplored region of N-alkyl substitution space that may yield novel hCA isoform selectivity profiles.

Quote Request

Request a Quote for N-propylthiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.